
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BBrNO2 This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed borylation reactions, where a brominated pyridine derivative reacts with a boron-containing reagent under specific conditions to form the desired boronic acid .
Industrial Production Methods
Industrial production of (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid may involve large-scale borylation processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Base: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group and enhance its reactivity.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Major Products Formed
Aryl and Vinyl Derivatives: Formed through cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
Applications De Recherche Scientifique
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s molecular targets and pathways depend on its specific application, such as inhibiting proteases or modulating receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine-3-boronic acid: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and applications.
Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis applications.
Isoxazole-4-boronic acid: Another boronic acid derivative with different functional groups and reactivity.
Uniqueness
(5-Bromo-2-cyclopropylpyridin-3-yl)boronic acid is unique due to the presence of both the bromine and cyclopropyl groups, which can influence its reactivity and interactions with other molecules. These structural features make it a valuable intermediate in the synthesis of complex organic compounds and potential bioactive molecules .
Propriétés
Formule moléculaire |
C8H9BBrNO2 |
|---|---|
Poids moléculaire |
241.88 g/mol |
Nom IUPAC |
(5-bromo-2-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BBrNO2/c10-6-3-7(9(12)13)8(11-4-6)5-1-2-5/h3-5,12-13H,1-2H2 |
Clé InChI |
ZSUUDSUFPCDKCH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1C2CC2)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



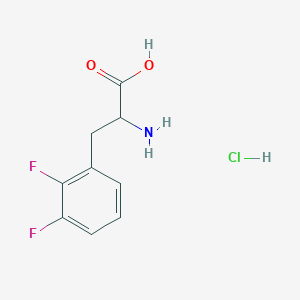
![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)
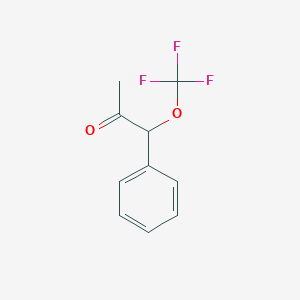
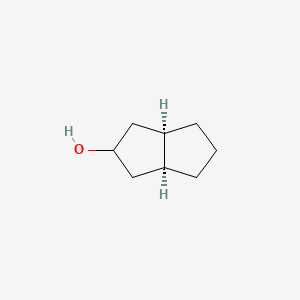


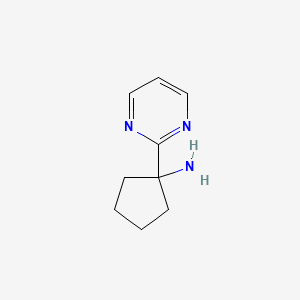
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
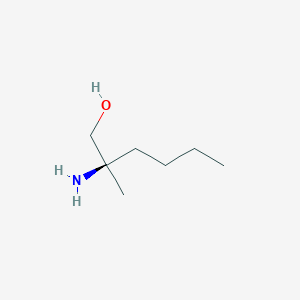
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)


